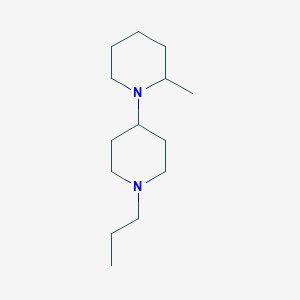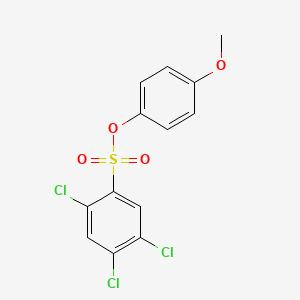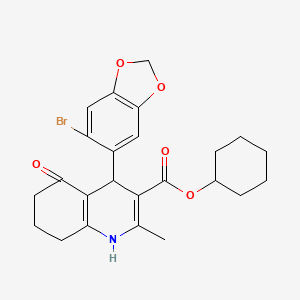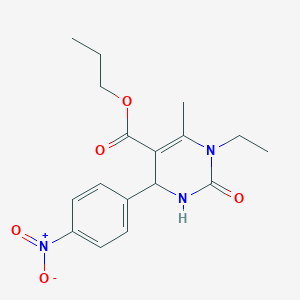
2-methyl-1'-propyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1'-propyl-1,4'-bipiperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied due to its potential use in scientific research as a ligand for various receptors in the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-1'-propyl-1,4'-bipiperidine is not fully understood. However, it is believed to modulate the activity of various receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2-methyl-1'-propyl-1,4'-bipiperidine has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. 2-methyl-1'-propyl-1,4'-bipiperidine has also been found to have anxiolytic and antidepressant-like effects in animal models. Additionally, 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to enhance the antinociceptive effects of opioids, which may have implications for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-1'-propyl-1,4'-bipiperidine in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of using 2-methyl-1'-propyl-1,4'-bipiperidine is its potential for psychoactive effects, which may confound the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine. One area of interest is the development of more selective ligands for the sigma-1 receptor, which may have fewer psychoactive effects. Another area of interest is the study of the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer. Additionally, the potential use of 2-methyl-1'-propyl-1,4'-bipiperidine as a therapeutic agent for various conditions, such as pain and depression, warrants further investigation.
Conclusion
In conclusion, 2-methyl-1'-propyl-1,4'-bipiperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine are promising and may have implications for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-methyl-1'-propyl-1,4'-bipiperidine involves the reaction of 1-benzyl-4-piperidone with 2-methyl-1-propylamine. The product obtained is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
2-methyl-1'-propyl-1,4'-bipiperidine has been extensively studied as a ligand for various receptors in the central nervous system. It has been found to have high affinity and selectivity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2-methyl-1'-propyl-1,4'-bipiperidine has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Propiedades
IUPAC Name |
2-methyl-1-(1-propylpiperidin-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-9-15-11-7-14(8-12-15)16-10-5-4-6-13(16)2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVXCHWJBAUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B5193334.png)

![methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5193348.png)


![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)
